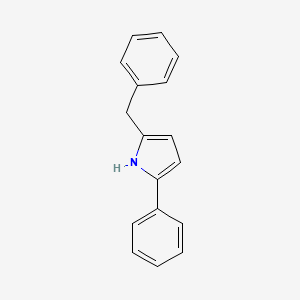
2-Chloro-3-fluorodichloromethyl-benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring, which imparts distinct chemical properties.
准备方法
The synthesis of 2-Chloro-3-fluorodichloromethyl-benzotrifluoride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the fluorination of a chlorinated benzene derivative using anhydrous hydrogen fluoride in the presence of a catalyst . The reaction is usually carried out under low temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
化学反应分析
2-Chloro-3-fluorodichloromethyl-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include anhydrous hydrogen fluoride, catalysts, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-3-fluorodichloromethyl-benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-fluorodichloromethyl-benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms allows it to form strong bonds with target molecules, leading to various chemical and biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-Chloro-3-fluorodichloromethyl-benzotrifluoride can be compared with other similar compounds such as:
- 2-Chloro-4-fluorodichloromethyl-benzotrifluoride
- 2-Chloro-3-fluorodichloromethyl-benzene
- 3-Chloro-2-fluorodichloromethyl-benzotrifluoride
These compounds share similar structural features but differ in the position and number of chlorine and fluorine atoms. The unique arrangement of these atoms in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
属性
IUPAC Name |
2-chloro-1-[dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMKKQHHBDQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)


![Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)










